2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial and Antitumor Activities : Research into compounds with similar structural features, such as the use of pyrimidinone and triazolopyrimidine derivatives, has shown potential in antimicrobial and antitumor applications. These studies involve the synthesis of novel compounds and testing their activities against a range of pathogens and cancer cell lines, suggesting a broad interest in exploring the therapeutic potentials of such molecules (Gomha et al., 2018), (Hafez & El-Gazzar, 2017).
Herbicidal Activity : Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized and tested for herbicidal activities. Some of these compounds demonstrated effective control over dicotyledonous weeds, highlighting the potential use of related compounds in agricultural settings (Wu et al., 2011).
Analgesic and Anti-inflammatory Agents : The research explored the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, aiming at developing new analgesic and anti-inflammatory agents. These compounds were evaluated for their cyclooxygenase inhibition and showed promising results, which could be an area of interest for further investigation into related compounds (Abu‐Hashem et al., 2020).
Radiosynthesis for Imaging : The development of radiolabeled compounds for imaging applications, such as [18F]PBR111, a selective radioligand, demonstrates the interest in synthesizing and utilizing complex molecules for diagnostic purposes. This could suggest potential research pathways for imaging or diagnostic applications of related compounds (Dollé et al., 2008).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have yet to be explored.
properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O4S/c1-33-17-7-5-16(6-8-17)29-18(10-15-11-19(30)26-21(32)25-15)27-28-22(29)34-12-20(31)24-14-4-2-3-13(23)9-14/h2-9,11H,10,12H2,1H3,(H,24,31)(H2,25,26,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZLRQIGVVRBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide |
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